molecular formula C23H16BrClFN5OS B11676741 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide CAS No. 303103-24-4

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11676741
CAS No.: 303103-24-4
M. Wt: 544.8 g/mol
InChI Key: NRACXSLKYLVJHM-UVHMKAGCSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent, followed by the condensation with hydrazine derivatives . The reaction conditions often require an alkaline medium and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that compounds similar to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide exhibit significant cytotoxic effects against a range of cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against human tumor cell lines using protocols established by the National Cancer Institute (NCI). Results indicated a mean growth inhibition (GI) value suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro assays have revealed effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Modifications in the phenyl groups or variations in the halogen substituents can lead to enhanced biological activity. For example:

Substituent Effect on Activity
Bromine at para positionIncreased lipophilicity
Chlorine at ortho positionEnhanced binding affinity
Sulfanyl groupCritical for biological activity

Case Studies

Several case studies have explored the applications of triazole derivatives in drug development:

  • Case Study 1: Anticancer Agents
    A study evaluating a series of triazole derivatives found that modifications similar to those in our compound led to improved efficacy against breast cancer cells .
  • Case Study 2: Antimicrobial Applications
    Research on triazole-based compounds indicated their effectiveness against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide stands out due to its unique combination of substituents. Similar compounds include:

These compounds share the triazole core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the hydrazone moiety. Various methods such as S-alkylation and cyclization reactions are employed to achieve the desired structure. Characterization techniques like NMR spectroscopy and mass spectrometry are utilized to confirm the molecular structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} have shown significant inhibitory effects against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 20 µM to 70 µM against different pathogens, indicating moderate to high antibacterial activity .

Compound Target Bacteria MIC (µM)
Compound AS. aureus20
Compound BE. coli40
Compound CMulti-drug resistant S. aureus30

Anticancer Activity

In addition to antimicrobial properties, triazole derivatives have been investigated for their anticancer activities. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, studies report that similar triazole derivatives exhibit cytotoxic effects with IC50 values ranging from 10 µM to 50 µM in different cancer models .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)15
A549 (Lung Cancer)30

Case Studies

  • Antibacterial Screening : A study conducted by researchers evaluated a series of triazole-based compounds for their antibacterial efficacy using agar diffusion methods. The results indicated that compounds with similar structural features exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another investigation involved screening various triazole derivatives on multicellular spheroids to assess their anticancer potential. The study found that certain derivatives could effectively reduce tumor growth in vitro, suggesting a mechanism involving apoptosis induction .

Properties

CAS No.

303103-24-4

Molecular Formula

C23H16BrClFN5OS

Molecular Weight

544.8 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16BrClFN5OS/c24-16-11-9-15(10-12-16)22-29-30-23(31(22)17-5-2-1-3-6-17)33-14-21(32)28-27-13-18-19(25)7-4-8-20(18)26/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

NRACXSLKYLVJHM-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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